Product packaging for 2,6-Dichloro-3-methylaniline(Cat. No.:CAS No. 64063-37-2)

2,6-Dichloro-3-methylaniline

Cat. No.: B030944
CAS No.: 64063-37-2
M. Wt: 176.04 g/mol
InChI Key: AYVZXDFCFQSWJD-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylaniline is a versatile and high-value aromatic amine intermediate prized in advanced chemical synthesis. Its primary research applications lie in the development of novel agrochemicals and pharmaceuticals. The distinct steric and electronic properties imparted by the chlorine atoms at the ortho- positions and the methyl group on the aniline ring make it a critical building block for constructing complex molecules, particularly heterocyclic compounds. In agrochemical research, it serves as a key precursor in the synthesis of herbicides and pesticides, where its structure contributes to the molecule's binding affinity and selectivity. Within pharmaceutical discovery, this compound is employed as a synthon for the creation of anilide and sulfonamide derivatives, which are core structures in active pharmaceutical ingredients (APIs) targeting a range of diseases. Its mechanism of action is not inherent but is defined by the final compound it helps create; as an intermediate, its value is in providing a specific, halogenated aromatic scaffold that influences the bioactivity, metabolic stability, and physical properties of the target molecule. Researchers utilize this compound to explore new synthetic pathways and to optimize the efficacy and safety profiles of candidate compounds in early-stage R&D. This product is supplied with detailed analytical data, including HPLC and NMR spectroscopy, to ensure batch-to-batch consistency and support rigorous experimental protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl2N B030944 2,6-Dichloro-3-methylaniline CAS No. 64063-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3-methylaniline
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InChI

InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVZXDFCFQSWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
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DSSTOX Substance ID

DTXSID7044710
Record name 2,6-Dichloro-3-methylaniline
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Molecular Weight

176.04 g/mol
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CAS No.

64063-37-2
Record name 2,6-Dichloro-3-methylaniline
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Record name 2,6-Dichloro-3-methylaniline
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Record name Benzenamine, 2,6-dichloro-3-methyl-
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Record name 2,6-Dichloro-3-methylaniline
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Record name 2,6-dichloro-m-toluidine
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Record name 2,6-DICHLORO-3-METHYLANILINE
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Ii. Advanced Synthesis Methodologies and Reaction Pathways

Established Synthetic Routes for 2,6-Dichloro-3-methylaniline

Direct Chlorination Approaches

Direct chlorination of 3-methylaniline (m-toluidine) represents a primary route to obtaining this compound. This method involves the electrophilic aromatic substitution where chlorine atoms are introduced directly onto the benzene (B151609) ring. The reaction is typically conducted by employing chlorinating agents such as chlorine gas or sulfuryl chloride. chemrxiv.org To facilitate the reaction and control the regioselectivity, a catalyst, most commonly iron(III) chloride, is utilized. chemrxiv.org The catalyst polarizes the chlorinating agent, increasing its electrophilicity and promoting the substitution at the positions ortho to the amino group. The reaction conditions, including temperature and reagent stoichiometry, must be precisely managed to maximize the yield of the desired 2,6-dichloro isomer and minimize the formation of other chlorinated byproducts. chemrxiv.org

Parameter Condition Reference
Starting Material 3-Methylaniline chemrxiv.org
Chlorinating Agent Chlorine gas or Sulfuryl chloride chemrxiv.org
Catalyst Iron(III) chloride chemrxiv.org
Reaction Type Electrophilic Aromatic Substitution chemrxiv.org

Multi-step Synthesis from Precursors

A widely reported and effective multi-step synthesis of this compound commences with 3-methylaniline and proceeds through several key intermediates to achieve the final product with high purity. This pathway offers greater control over the final substitution pattern compared to direct chlorination. A notable process achieved a total molar yield of 60.8% with a purity exceeding 99.5% after purification by steam distillation. researchgate.net

The initial step in this sequence is the protection of the amino group of 3-methylaniline via N-acetylation. researchgate.net This is typically accomplished by reacting 3-methylaniline with acetic anhydride. The resulting N-acetyl-3-methylaniline is then subjected to chlorosulfonation using chlorosulfonic acid. This step introduces a sulfonyl chloride group onto the aromatic ring. Subsequent treatment with ammonia (B1221849) converts the sulfonyl chloride into a sulfonamide, yielding 2-methyl-4-(N-acetyl)-benzenesulfonamide. researchgate.net This sulfonamide group serves as a protecting group for the para-position, directing subsequent chlorination to the desired ortho positions.

Following the formation of the sulfonamide intermediate, the acetyl protecting group on the nitrogen is removed (deacetylation). researchgate.net The resulting amine is then chlorinated, introducing chlorine atoms at the 2 and 6 positions. The final step involves the hydrolysis of the sulfonamide group to restore the free aniline (B41778), yielding this compound. researchgate.net An alternative patented process also describes a multi-step route involving the protection of the para-position by sulfonamidation, followed by hydrolysis of the acetanilide, chlorination of the 2- and 6-positions, and finally deprotection of the para-position. googleapis.com

Step Reaction Reagents Intermediate/Product Reference
1N-Acetylation3-Methylaniline, Acetic anhydrideN-Acetyl-3-methylaniline researchgate.net
2Chlorosulfonation & AminationChlorosulfonic acid, Ammonia2-Methyl-4-(N-acetyl)-benzenesulfonamide researchgate.net
3DeacetylationHydrochloric acid2-Methyl-4-amino-benzenesulfonamide researchgate.net
4ChlorinationSodium chlorate3,5-Dichloro-2-methyl-4-amino-benzenesulfonamide researchgate.net
5Hydrolysis-This compound researchgate.net

Novel Synthetic Strategies and Process Intensification

Research into the synthesis of substituted anilines continues to evolve, with a focus on developing greener, safer, and more efficient processes. While specific research on novel strategies for this compound is emerging, advancements in related areas offer significant potential for future application.

Process intensification, which aims to create dramatically smaller, cleaner, and more energy-efficient technologies, is a key trend. For the synthesis of chlorinated anilines, a notable development is the use of microflow systems. A study on the chlorination of 4-nitroaniline to produce 2,6-dichloro-4-nitroaniline (B1670479) demonstrated the feasibility of a liquid-liquid microflow system. rsc.org This approach, which uses a solution of chlorine gas in 1,2-dichloroethane, resolves issues of low efficiency and poor controllability associated with traditional gas-liquid chlorination. rsc.org The microflow system achieved a 98.3% conversion and 90.6% selectivity within a residence time of just 1.6 seconds, showcasing a significant improvement in reaction efficiency and safety. rsc.org Such continuous flow technology could potentially be adapted for the production of this compound, offering enhanced control over reaction parameters and improved safety.

The development of novel catalytic systems is another promising area. For instance, the use of biocatalysis, employing enzymes like halogenases, is being explored for the regioselective halogenation of aromatic compounds. manchester.ac.uk While not yet applied to this compound, these enzymatic methods could offer a highly selective and environmentally benign synthetic route in the future. Continuous chemoenzymatic synthesis using immobilized nitroreductase in flow reactors has also been demonstrated for producing various aniline derivatives, highlighting a sustainable alternative to traditional precious-metal-catalyzed reductions. nih.gov These innovative approaches represent the future direction of aniline synthesis, aiming for processes that are not only efficient but also align with the principles of green chemistry. wikipedia.org

Chemo- and Regioselective Chlorination Techniques

The primary challenge in the synthesis of this compound lies in the precise control of the chlorination of the 3-methylaniline precursor. The amino and methyl groups on the aromatic ring direct incoming electrophiles to specific positions, making regioselectivity a critical consideration. Electrophilic aromatic substitution reactions on aniline derivatives typically yield a mixture of ortho and para isomers. nih.gov To circumvent the formation of undesired byproducts, modern synthetic approaches employ advanced techniques to ensure the chlorine atoms are introduced at the C2 and C6 positions.

One effective strategy involves the use of directing groups to control the regiochemical outcome of the chlorination. nih.gov For instance, a secondary ammonium salt has been successfully employed as an organocatalyst for the highly ortho-selective chlorination of anilines. nih.gov This method offers a facile and efficient route to ortho-chlorinated anilines at room temperature, without the need for protection from air and moisture. nih.gov

Recent advancements have also seen the development of a metal-free approach utilizing a secondary amine as an organocatalyst with sulfuryl chloride as the chlorine source. rsc.orgrsc.org This technique has proven effective for a wide array of aniline substrates under mild conditions. rsc.orgrsc.org Furthermore, a novel Lewis basic selenoether catalyst has been reported for the highly efficient ortho-selective electrophilic chlorination of unprotected anilines, achieving ortho/para selectivity ratios of up to >20:1. nsf.gov

Palladium-catalyzed C-H functionalization has also emerged as a powerful tool for regioselective halogenation. rsc.org For example, pyridine-directed palladium catalysis has been shown to predominantly effect chlorination at the less hindered ortho-position of the adjacent aryl ring. diva-portal.org These catalytic systems are instrumental in overcoming the inherent electronic preferences of the aniline ring, thereby enabling the synthesis of the desired 2,6-dichloro isomer with high purity.

Table 1: Comparison of Catalytic Systems for Ortho-Chlorination of Anilines
Catalytic SystemKey FeaturesSelectivityReaction Conditions
Secondary Ammonium Salt OrganocatalystFacile, efficient, recyclable catalyst. nih.govHighly ortho-selective. nih.govRoom temperature, open to air and moisture. nih.gov
Secondary Amine Organocatalyst with Sulfuryl ChlorideMetal-free, broad substrate compatibility. rsc.orgrsc.orgHighly ortho-selective. rsc.orgrsc.orgMild conditions. rsc.orgrsc.org
Lewis Basic Selenoether CatalystHighly efficient at low catalyst loading. nsf.govExcellent ortho-selectivity (up to >20:1 ortho/para). nsf.gov-
Palladium-Catalyzed C-H FunctionalizationDirected ortho-halogenation. rsc.orgPredominantly at the less hindered ortho-position. diva-portal.org-

Environmentally Benign Synthetic Approaches

In line with the principles of green chemistry, which advocate for the design of chemical processes that minimize or eliminate hazardous substances, several environmentally benign methods for the synthesis of chlorinated anilines have been developed. wikipedia.org A significant advancement in this area is the use of ionic liquids as solvents for the direct chlorination of unprotected anilines with copper(II) chloride. nih.gov This approach avoids the need for supplementary oxygen or gaseous HCl, offering a safer and more environmentally friendly alternative to traditional methods. nih.gov

Another innovative green chemistry approach is the development of a photocatalytic process that utilizes iron and sulfur catalysts activated by mild blue light to chlorinate organic molecules. rice.edu This method operates at room temperature and eliminates the need for harsh chemicals or high temperatures, thereby reducing the generation of difficult-to-purify byproducts. rice.edu

Electrochemical methods also present a promising avenue for greener synthesis. A scalable, catalyst-free electrochemical chlorination of aminophenol derivatives has been demonstrated using a quasi-divided cell. rsc.org This technique utilizes dichloromethane as both the solvent and the chlorine source, showcasing a novel approach to in-situ reagent generation. rsc.org Furthermore, a unique synthetic route has been developed to generate substituted anilines from benzyl azides, which is described as inexpensive, simple, fast, and efficient at room temperature. chemrxiv.org

Catalytic Methods in this compound Synthesis

Catalysis is at the heart of modern, efficient, and selective synthesis of this compound. A variety of catalytic systems have been explored to achieve the desired regioselectivity. As previously mentioned, organocatalysts such as secondary ammonium salts and secondary amines have proven highly effective for ortho-chlorination. nih.govrsc.orgrsc.org The unique structural features of the secondary ammonium chloride salt are crucial for both its catalytic activity and the observed regioselectivity. nih.gov

Transition metal catalysts have also been extensively investigated. Copper(II) chloride in ionic liquids serves as an effective catalyst for the para-chlorination of many aniline derivatives, though specific directing strategies are needed to achieve the 2,6-dichloro substitution pattern. nih.govresearchgate.net The mechanism is believed to involve the oxidation of the aniline by Cu(II), followed by the addition of the chloride. nih.gov

Palladium-catalyzed reactions, particularly those involving C-H activation, offer a high degree of control over regioselectivity. rsc.orgdiva-portal.org These methods often employ a directing group to guide the chlorination to the desired ortho positions. The choice of catalyst and reaction conditions can be fine-tuned to optimize the yield and purity of the final product.

Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms is paramount for the optimization of existing synthetic methods and the development of new, more efficient routes to this compound.

Electrophilic Aromatic Substitution Mechanisms

The chlorination of 3-methylaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The generally accepted mechanism proceeds in two steps. masterorganicchemistry.com In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks the electrophilic chlorine species, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com In the second, fast step, a proton is abstracted from the sp3-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the chlorinated product. wikipedia.orgmasterorganicchemistry.com

The generation of the electrophilic chlorine species is often facilitated by a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride. wikipedia.orgguidechem.com The catalyst polarizes the Cl-Cl bond, making it more susceptible to nucleophilic attack by the benzene ring. masterorganicchemistry.com A theoretical study using Density Functional Theory (DFT) on the chlorination of aniline catalyzed by aluminum chloride supports the traditional description of the reaction proceeding through a Wheland intermediate. researchgate.net

Steric and Electronic Effects in Chlorination

The regiochemical outcome of the chlorination of 3-methylaniline is governed by a combination of steric and electronic effects. The amino (-NH2) and methyl (-CH3) groups are both activating and ortho-, para-directing. msu.edu The amino group is a powerful activating group due to the ability of its lone pair of electrons to participate in resonance with the aromatic ring, stabilizing the positive charge in the arenium ion intermediate. The methyl group is a weaker activating group that exerts its influence primarily through an inductive effect.

The directing effects of these substituents would typically favor chlorination at the positions ortho and para to the amino group (positions 2, 4, and 6) and ortho and para to the methyl group (positions 2, 4, and 6). However, steric hindrance from the already present substituents can influence the position of attack. For instance, in palladium-catalyzed chlorination, the reaction often occurs at the less sterically hindered ortho-position. diva-portal.org The electronic nature of substituents also plays a significant role, with electron-donating groups generally increasing the reaction rate compared to electron-withdrawing groups. diva-portal.orgacademicjournals.org

Reaction Kinetics and Thermodynamics in Synthesis

The synthesis of this compound can be influenced by both kinetic and thermodynamic factors. In some synthetic protocols, temperature control is crucial for achieving the desired product distribution. For instance, lower temperatures may favor the formation of mono-chlorinated intermediates, which are the kinetic products. In contrast, prolonged reaction times and higher temperatures can lead to the formation of the more stable di-chlorinated product, which is the thermodynamic product.

A study on a related reaction, the oxidation of Miglitol, provides an example of how reaction kinetics can be studied, showing the rate to be first order in the oxidant and fractional order in the substrate and catalyst. researchgate.net While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of reaction kinetics and thermodynamics are applicable and essential for optimizing reaction conditions to maximize the yield and purity of the desired product.

Iii. Chemical Reactivity and Derivatization Studies

Reactivity of the Amino Group in 2,6-Dichloro-3-methylaniline

The primary amino group is the most reactive site for many chemical transformations, serving as a potent nucleophile and a precursor for diazonium salts.

The amino group of this compound readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This transformation is fundamental in synthetic chemistry, often employed to create molecules with diverse biological and material properties. The reaction typically proceeds by nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent.

Modern amidation methodologies often utilize coupling reagents or the in situ generation of activating species to facilitate the reaction under mild conditions. For instance, phosphonium salts generated in situ from reagents like N-chlorophthalimide and triphenylphosphine can activate carboxylic acids for efficient amidation with primary and secondary amines. nih.govresearchgate.net This method allows for the conversion of a wide range of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides in good to excellent yields at room temperature. researchgate.net

Beyond simple amides, the amino group can participate in cyclization reactions to form nitrogen-containing heterocyclic scaffolds. By reacting with appropriate bifunctional reagents, such as β-ketoesters or other carbonyl compounds, complex ring systems can be constructed, a strategy widely used in the synthesis of pharmaceuticals and other functional organic molecules. nih.gov

Table 1: General Scheme for Amide Formation
Reactant A (Aniline Derivative)Reactant B (Acylating Agent)Typical Conditions/ReagentsProduct
This compoundCarboxylic Acid (R-COOH)Coupling agents (e.g., DCC, EDC), or PPh₃/N-ChlorophthalimideN-(2,6-dichloro-3-methylphenyl)amide
This compoundAcyl Chloride (R-COCl)Base (e.g., Pyridine, Triethylamine), Aprotic SolventN-(2,6-dichloro-3-methylphenyl)amide
This compoundAcid Anhydride ((RCO)₂O)Heat or Acid/Base CatalystN-(2,6-dichloro-3-methylphenyl)amide

As a primary aromatic amine, this compound can undergo diazotization, a process that converts the amino group into a diazonium salt (-N₂⁺). This reaction is typically carried out at low temperatures (0–5 °C) using sodium nitrite in the presence of a strong acid, such as sulfuric or hydrochloric acid. scialert.netgoogle.com The resulting 2,6-dichloro-3-methylbenzenediazonium salt is a highly versatile intermediate.

The diazonium group is an excellent leaving group (N₂) and a weak electrophile. In azo coupling reactions, the diazonium salt reacts with electron-rich aromatic compounds, known as coupling components (e.g., phenols, anilines, naphthols), to form azo compounds. scialert.net These products are characterized by the presence of a diazo bridge (-N=N-) linking two aromatic rings and are often intensely colored, forming the basis of many synthetic dyes. scialert.netguidechem.com The reaction conditions, particularly pH, are crucial for successful coupling.

Table 2: Diazotization and Azo Coupling of this compound
StepReactionTypical Reagents and ConditionsIntermediate/Product
1. DiazotizationFormation of the diazonium salt from the primary amine.NaNO₂, H₂SO₄ (or HCl), 0–5 °C2,6-dichloro-3-methylbenzenediazonium salt
2. Azo CouplingElectrophilic aromatic substitution of the diazonium salt onto an activated aromatic ring.Electron-rich coupling component (e.g., 3-aminophenol, 1-naphthylamine), controlled pH, 0–5 °CAzo dye derivative

Reactivity of the Aromatic Ring in this compound

The reactivity of the benzene (B151609) ring is influenced by the existing substituents, which determine the position and feasibility of further substitution reactions.

In electrophilic aromatic substitution (EAS), the directing effects of the substituents on the this compound ring dictate the position of attack by an incoming electrophile. The directing power of these groups is as follows:

Amino (-NH₂) group: Strongly activating and ortho-, para-directing.

Methyl (-CH₃) group: Weakly activating and ortho-, para-directing.

Chloro (-Cl) groups: Deactivating but ortho-, para-directing.

The two available positions on the ring for substitution are C4 and C5. The powerful activating and para-directing effect of the amino group at C1 overwhelmingly favors substitution at the C4 position. This is further reinforced by the ortho-directing effect of the methyl group at C3. While the chlorine atoms at C2 and C6 also direct to the C5 position (ortho to C6, meta to C2), their deactivating nature and the superior activating influence of the amino group make the C4 position the most nucleophilic and thus the primary site for electrophilic attack. nih.govrsc.org Steric hindrance from the two bulky chlorine atoms adjacent to the amino group also disfavors attack at positions near the top of the ring.

Table 3: Analysis of Regioselectivity in Electrophilic Aromatic Substitution
PositionInfluence of -NH₂ (at C1)Influence of -CH₃ (at C3)Influence of -Cl (at C2 & C6)Overall Predicted Reactivity
C4Strongly Activating (para)Activating (ortho)Deactivating (meta)Most Favorable
C5Deactivating (meta)Activating (ortho)Activating (ortho/para)Less Favorable

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally unfavorable because of the electron-rich nature of the benzene ring. Such reactions require the presence of strong electron-withdrawing groups (EWGs), typically nitro (-NO₂) groups, positioned ortho or para to the halogen leaving group.

Therefore, for this compound to undergo SNAr, it must first be derivatized to include such an activating group. For example, if the molecule were nitrated at the C4 position (as predicted by EAS regioselectivity), the resulting 2,6-dichloro-3-methyl-4-nitroaniline would have chlorine atoms at C2 and C6 that are ortho and para, respectively, to the powerful nitro EWG. This activation would render the C2 and C6 positions susceptible to attack by strong nucleophiles (e.g., alkoxides, amines, thiolates). researchgate.netnih.gov The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The regioselectivity between the C2 and C6 positions would be influenced by both electronic and steric factors. stackexchange.com

Synthesis and Characterization of Novel Derivatives

The reactivity patterns of this compound allow for the synthesis of a wide array of novel derivatives. Key classes of these derivatives include amides, azo dyes, and products from electrophilic substitution reactions on the aromatic ring. These synthetic pathways are crucial for developing new compounds for applications in pharmaceuticals, agrochemicals, and materials science.

The structural confirmation of these newly synthesized derivatives relies on a suite of modern analytical techniques. Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the success of a chemical transformation.

Table 4: Characterization Methods for this compound Derivatives
Derivative ClassSynthetic RoutePrimary Characterization TechniquesInformation Provided
AmidesReaction with carboxylic acids/derivatives¹H NMR, ¹³C NMR, IR Spectroscopy, Mass SpectrometryConfirmation of N-H and C=O groups, molecular weight, and overall structure.
Azo DyesDiazotization followed by azo couplingUV-Vis Spectroscopy, ¹H NMR, IR SpectroscopyColorimetric properties, confirmation of azo linkage and aromatic protons.
Ring-Substituted DerivativesElectrophilic Aromatic Substitution¹H NMR, ¹³C NMR, Mass SpectrometryPosition and identity of new substituent, molecular formula.

An example of characterization data is the proton nuclear magnetic resonance (¹H NMR) spectrum of the parent compound, which provides distinct signals for each type of proton in the molecule.

Table 5: Example ¹H NMR Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1Doublet1HAromatic Proton (C4-H)
~6.8Doublet1HAromatic Proton (C5-H)
~4.3Broad Singlet2HAmino Protons (-NH₂)
~2.3Singlet3HMethyl Protons (-CH₃)

Note: Actual chemical shifts may vary depending on the solvent and instrument used. Data is illustrative based on typical values for similar structures.

Halogenated Derivatives (e.g., 2,4-Dibromo-6-chloro-3-methylaniline)

The synthesis of further halogenated derivatives of this compound often requires a strategic approach to control the position of the incoming halogen atoms. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the two ortho positions (2- and 6-) are already chlorinated, the para position (4-) is highly susceptible to electrophilic substitution.

A common strategy to achieve specific halogenation patterns involves a multi-step process that protects the reactive para-position, followed by chlorination and subsequent deprotection. For instance, a process for preparing substituted 2,6-dichloroanilines involves protecting the para-position of an initial anilide with a bromo-group. googleapis.com This temporary blocking of the 4-position allows for the introduction of chlorine atoms at the 2- and 6-positions. The bromo-group can then be selectively removed through reduction, or it can be retained to yield a tri-halogenated derivative. googleapis.com

An example of this synthetic approach is the preparation of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide, an intermediate that can be hydrolyzed to yield 4-bromo-2,6-dichloro-3-methylaniline. The general steps are outlined below. googleapis.com

StepDescriptionPurpose
1. Acetanilide Formation The starting aniline (B41778) (e.g., m-toluidine) is acetylated to form the corresponding acetanilide.To protect the amino group and reduce its activating influence, allowing for more controlled halogenation.
2. Bromination The acetanilide is treated with a brominating agent. The bromine atom is directed to the para-position relative to the amino group.To block the highly reactive para-position, preventing over-chlorination.
3. Chlorination The 4-bromoacetanilide is chlorinated, introducing chlorine atoms at the positions ortho to the amino group (2- and 6-positions).To install the desired chloro-substituents.
4. Hydrolysis The resulting N-(4-bromo-2,6-dichloro-3-methylphenyl)acetamide is hydrolyzed, typically under acidic or basic conditions.To remove the acetyl protecting group and regenerate the free aniline, yielding 4-bromo-2,6-dichloro-3-methylaniline.

This method provides a controlled route to polyhalogenated anilines that might be difficult to synthesize via direct halogenation of the parent aniline. googleapis.com

Functionalized Derivatives for Specific Applications

The true value of this compound as a chemical intermediate is demonstrated by its use in the synthesis of functionalized derivatives for various industries, most notably pharmaceuticals and agriculture. googleapis.comottokemi.com The aniline moiety is a key pharmacophore and a reactive handle for building more complex molecular architectures.

In the pharmaceutical field, this compound is a crucial building block for the synthesis of Meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID). biosynth.com The synthesis involves the coupling of this compound with 2-chlorobenzoic acid.

Research has also explored derivatives of this compound for their potential in cancer therapy. Certain derivatives have been investigated as allosteric modulators and have shown inhibitory effects on the growth of bladder cancer cells. biosynth.com Furthermore, the compound has been identified as a starting point for developing antibacterial agents that target essential bacterial enzymes like DNA gyrase and topoisomerase IV. biosynth.com

The table below summarizes key functionalized derivatives and their applications, underscoring the importance of this compound as a starting material.

Derivative ClassExample ApplicationMechanism/FunctionReference
Pharmaceuticals Meclofenamic AcidNon-steroidal anti-inflammatory drug (NSAID) biosynth.com
Pharmaceuticals Investigational Cancer TherapeuticsInhibition of bladder cancer cell growth biosynth.com
Pharmaceuticals Investigational AntibacterialsInhibition of DNA gyrase and topoisomerase IV biosynth.com
Agrochemicals Herbicides/FungicidesActive ingredient in pest management products googleapis.com
Wastewater Treatment Ammonia (B1221849) RemovalChemical agent in wastewater processing biosynth.com

Chiral Derivatization and Enantioselective Synthesis

The development of chiral derivatives from achiral precursors like this compound is a significant area of synthetic chemistry, particularly for producing enantiomerically pure pharmaceuticals. However, based on a review of the available scientific literature, specific studies focusing on the chiral derivatization or enantioselective synthesis directly involving this compound are not extensively documented. General strategies for the asymmetric synthesis of chiral molecules often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. nih.gov While these principles are broadly applicable in organic synthesis, detailed examples originating from this compound are not readily found in prominent research.

Iv. Advanced Analytical Methodologies for 2,6 Dichloro 3 Methylaniline

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to produce a spectrum, which serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms. For 2,6-Dichloro-3-methylaniline, both ¹H NMR and ¹³C NMR are employed to confirm the arrangement of protons and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The aromatic region would show two doublets, characteristic of two adjacent protons on the benzene (B151609) ring. The methyl group would appear as a singlet, and the amine protons would also typically present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The spectrum for this compound would display signals for the seven distinct carbon atoms: four in the aromatic ring (two of which are substituted with chlorine), one aromatic carbon bonded to the methyl group, the methyl carbon itself, and one aromatic carbon attached to the amino group.

Interactive Table: NMR Spectral Data for this compound
Nucleus Signal Type Typical Chemical Shift (δ, ppm) Assignment
¹HAromatic~6.6-7.2Protons on the benzene ring
¹HAmineVariable, broad singlet-NH₂ protons
¹HMethyl~2.2-2.4-CH₃ protons
¹³CAromatic~115-150Carbons of the benzene ring
¹³CMethyl~15-20-CH₃ carbon

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₇H₇Cl₂N, corresponding to a monoisotopic mass of approximately 174.996 Da. nih.govepa.gov

In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic cluster due to the presence of two chlorine atoms, which have two common isotopes, ³⁵Cl and ³⁷Cl. This results in peaks at m/z values corresponding to the different isotopic combinations (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) with specific intensity ratios, confirming the presence of two chlorine atoms. The base peak, which is the most intense peak in the spectrum, is observed at an m/z of 140. nih.gov Other significant fragment ions are seen at m/z 175 and 177. nih.gov

Interactive Table: Mass Spectrometry Data for this compound
m/z Value Relative Intensity Interpretation
~175/177/179VariesMolecular ion peak cluster (M⁺), confirming the presence of two chlorine atoms
1773rd HighestIsotopic peak of the molecular ion
1752nd HighestIsotopic peak of the molecular ion
140Top PeakMajor fragment ion, likely from the loss of chlorine

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemrxiv.org The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. chemicalbook.com

Key vibrational frequencies include:

N-H Stretching: The amine group (-NH₂) typically shows two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations are found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Table: Key IR Absorption Bands for this compound
Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 3500N-H StretchPrimary Amine (-NH₂)
3000 - 3100C-H StretchAromatic Ring
2850 - 2960C-H StretchMethyl Group (-CH₃)
1450 - 1600C=C StretchAromatic Ring
600 - 800C-Cl StretchAryl Halide

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. uzh.ch For this compound, the absorption of UV light promotes electrons from a lower energy orbital to a higher energy one. libretexts.org The substituted benzene ring acts as a chromophore.

The primary electronic transitions observed are π → π* transitions, which are characteristic of the aromatic system. libretexts.org The presence of the amino (-NH₂), chloro (-Cl), and methyl (-CH₃) substituents (auxochromes) on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λ_max). The lone pair of electrons on the nitrogen atom of the amine group can also participate in n → π* transitions. uzh.ch The solvent in which the spectrum is recorded can also affect the position of the absorption bands. researchgate.net

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating this compound from mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. synectics.net Developing an HPLC method for this compound involves optimizing several parameters to achieve good resolution and sensitivity.

Stationary Phase: A reversed-phase C18 column is commonly employed for the separation of aniline (B41778) derivatives. This nonpolar stationary phase effectively retains the moderately polar this compound.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the composition of the mobile phase is changed over time, is often used to ensure efficient separation from impurities with different polarities.

Detection: A UV detector is suitable for the quantification of this compound, as the aromatic ring absorbs strongly in the UV region. The detection wavelength would be set at one of the compound's absorption maxima (λ_max) to ensure high sensitivity.

Quantification: For accurate quantification, a calibration curve is constructed using standards of known concentrations. The peak area of the analyte in a sample is then compared to this curve to determine its concentration.

Interactive Table: Typical HPLC Method Parameters for this compound Analysis
Parameter Typical Setting
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 0.1% Formic Acid in Water)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength Set at λ_max (e.g., ~240-250 nm)
Injection Volume 5 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the trace analysis of volatile and semi-volatile organic compounds, including chloroanilines. The gas chromatograph separates components of a mixture, and the mass spectrometer provides detection and structural identification.

For the analysis of aniline derivatives in environmental samples, such as groundwater, GC-MS and tandem GC-MS (GC/MS-MS) are frequently employed. epa.gov A study comparing these methods for a range of anilines, including the closely related 2,6-dichloroaniline (B118687), demonstrated the high sensitivity of the technique. epa.gov While specific parameters for this compound were not detailed, typical conditions for chloroanilines can be extrapolated. The EPA Method 8131 also provides guidance for the analysis of aniline derivatives by gas chromatography, recommending confirmation by GC-MS. chemicalbook.com

The process generally involves a temperature-programmed separation on a capillary column followed by mass spectrometric detection, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity at trace levels. uni.lu

Table 2: Representative GC-MS Parameters for Chloroaniline Analysis

Parameter Condition
Injection Mode Splitless
Injector Temperature 180°C - 280°C
Carrier Gas Helium or Hydrogen at a constant flow (e.g., 1.0 mL/min)
Column DB-35MS or similar mid-polarity capillary column
Oven Program Example: Start at 70°C (hold 1 min), ramp at 3°C/min to 150°C, then ramp at 10°C/min to 280°C
Transfer Line Temperature 300°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
MS Detection Mode Full Scan or Selected Ion Monitoring (SIM)

Advanced Sample Preparation Techniques

The successful trace analysis of this compound by HPLC or GC-MS is highly dependent on the sample preparation step. This step is crucial for extracting the analyte from the sample matrix, removing interferences, and concentrating it to a level suitable for detection.

Liquid-Liquid Extraction (LLE) is a conventional method used for the extraction of anilines from aqueous samples. guidechem.com The protocol typically involves adjusting the sample pH to basic conditions (e.g., pH 11) to ensure the anilines are in their neutral, non-ionized form, making them more soluble in an organic extraction solvent like methylene (B1212753) chloride. guidechem.com The organic extracts are then combined and concentrated before analysis.

Solid-Phase Extraction (SPE) offers a more modern and efficient alternative to LLE, requiring smaller volumes of organic solvents. For aniline compounds, various sorbents can be used. On-line SPE systems coupled with HPLC can provide a fully automated, time-saving, and sensitive method for determining anilines in water samples.

Microextraction Techniques represent a further advancement, aiming to minimize solvent use and increase enrichment factors. These include:

Hollow Fiber-Based Liquid-Phase Microextraction (HF-LPME): This technique has been successfully applied to enrich trace chloroanilines from water samples, achieving high enrichment factors and low detection limits (in the range of 0.01-0.1 ng/mL).

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution that facilitates rapid extraction of the analyte into the fine droplets of the extraction solvent.

These advanced preparation methods are critical for overcoming matrix effects and achieving the low detection limits required for environmental monitoring and other trace analysis applications.

V. Biological Interactions and Pharmacological Research

Modulation of Biological Targets

2,6-Dichloro-3-methylaniline has been identified as an allosteric modulator, a molecule that binds to a site on a protein other than the primary active site, thereby altering the protein's function. This characteristic underpins its interactions with various biological targets, including dopamine (B1211576) receptors.

Allosteric modulators can induce conformational changes in a protein, leading to either an enhancement or a reduction in its activity. This compound is known to function as such a modulator, capable of binding to different sites on a single protein to modify its functional state biosynth.com. This mechanism is fundamental to its observed effects on biological pathways.

Research has indicated that this compound can influence dopamine production, which is suggestive of its interaction with the dopaminergic system biosynth.com. While direct and detailed studies on the enantioselectivity of this compound's interaction with dopamine receptors are not extensively documented in the provided search results, the broader class of substituted anilines and related compounds has been investigated for their affinity and selectivity for dopamine D2-like receptors. For instance, certain indole, benzofuran, and benzothiophene (B83047) analogs, which share structural motifs with potential derivatives of this compound, have been synthesized and evaluated for their binding affinity to D2 and D3 dopamine receptors. In some cases, changing the aromatic ring system was found to reduce D2 binding affinity and selectivity over D3 receptors.

The concept of enantioselectivity is crucial in pharmacology, as different enantiomers of a chiral drug can have distinct biological activities. For example, studies on govadine, a dopamine D1 and D2 receptor modulator, have demonstrated that its enantiomers, (+)-govadine and (-)-govadine, possess different affinities for these receptors. Specifically, L-govadine shows a significantly higher affinity for dopamine D2 receptors and has been noted to uniquely increase dopamine efflux. This highlights the importance of stereochemistry in the interaction of small molecules with dopamine receptors.

Antimicrobial and Antipathogenic Effects of Derivatives

Derivatives of halogenated anilines have demonstrated notable antimicrobial and antipathogenic properties. The introduction of different functional groups to the aniline (B41778) scaffold allows for the modulation of their biological activity.

The antimicrobial efficacy of aniline derivatives is closely linked to their chemical structure. Studies on various substituted anilines have elucidated key structure-activity relationships (SAR). For instance, the presence and position of halogen atoms on the aniline ring are critical for bioactivity nih.gov. The introduction of a halogen into the aniline fragment has been shown to increase antimicrobial activity zsmu.edu.ua. Specifically, 3D-QSAR analysis of certain halogenated anilines indicated that electrostatic favorability at the third and fourth positions of the aniline ring is important for their biological effect nih.gov.

Furthermore, research on trifluoro-anilines has identified compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-(trifluoromethyl)aniline (ITFMA) as having both antibacterial and antibiofilm properties. These findings underscore the potential for developing potent antimicrobial agents through the strategic modification of the aniline core structure.

Below is a table summarizing the antimicrobial activity of selected halogenated aniline derivatives against various pathogens.

CompoundPathogenActivity
4-bromo-3-chloroaniline (4B3CA) Uropathogenic E. coliMIC: 200 µg/mL, Biofilm inhibition IC50: 10 µg/mL nih.gov
3,5-dibromoaniline (3,5-DBA) Uropathogenic E. coliMIC: 100 µg/mL, Biofilm inhibition IC50: 10 µg/mL nih.gov
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Vibrio parahaemolyticusMIC: 100 µg/mL nih.gov
2-iodo-4-(trifluoromethyl)aniline (ITFMA) Vibrio parahaemolyticusMIC: 50 µg/mL nih.gov

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

The antimicrobial action of halogenated aniline derivatives involves various mechanisms. One proposed mechanism is the inhibition of adenylate cyclase activity, which can lead to both antimicrobial and antibiofilm effects nih.gov. The halogen atoms in these compounds may enhance their binding affinity to adenylate cyclase through stabilizing halogen bond interactions nih.gov. Treatment with such compounds has been shown to cause significant downregulation of virulence and biofilm-related genes in bacteria like uropathogenic E. coli nih.gov.

Another significant mechanism of action is the targeting of bacterial DNA gyrase and topoisomerase IV biosynth.com. These enzymes are essential for bacterial DNA replication and are the targets for quinolone antibiotics. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately cell death.

Some N-substituted aniline derivatives bearing hetaryl fragments have shown promising antifungal activities, particularly against dermatophytes like Trichophyton rubrum. The activity of these compounds, coupled with their potential for low toxicity, suggests they are promising candidates for the development of new antimycotic agents nih.gov.

Interactions with Biological Macromolecules

The biological effects of this compound and its derivatives are mediated through their interactions with various biological macromolecules, including proteins and nucleic acids.

One of the most direct pieces of evidence for such interactions is the finding that this compound can inhibit the growth of some bacteria by binding to DNA gyrase and topoisomerase IV enzymes biosynth.com. These type II topoisomerases are crucial for managing DNA topology during replication and transcription. By binding to these enzymes, the compound can stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and subsequent cell death. This mechanism is a well-established target for antibacterial drugs.

While specific spectroscopic studies on the interaction of this compound with proteins were not found, the general principles of small molecule-protein interactions can be applied. Techniques such as fluorescence spectroscopy, circular dichroism, and FT-IR spectroscopy are commonly used to study the binding of small molecules to proteins like serum albumin, α1-acid glycoprotein, and gamma globulins nih.gov. These studies can reveal information about binding affinities, conformational changes in the protein upon binding, and the nature of the interacting forces.

DNA Adduct Formation and Interaction Studies

The interaction of this compound with DNA is a subject of interest in toxicological research, although direct studies on its DNA adduct formation are not extensively detailed in publicly available literature. However, insights can be drawn from research on structurally similar aniline derivatives.

Studies on related compounds, such as 2,6-dimethylaniline (B139824), suggest that the genotoxicity of some alkylanilines may not primarily proceed through the formation of covalent DNA adducts. Instead, the mechanism might involve the generation of reactive oxygen species (ROS) through redox cycling of its metabolites, such as aminophenol/quinone imine structures. This production of ROS can lead to oxidative DNA damage. For instance, in studies with 2,6-dimethylaniline, the observed mutations were predominantly G:C to A:T and A:T to G:C transitions, which are consistent with oxidative stress-induced DNA damage.

While direct evidence for this compound adducts is limited, research on other alkylanilines has demonstrated their capability to form DNA adducts in vivo. For example, studies in mice with compounds like 2,6-dimethylaniline have shown the formation of DNA adducts in tissues such as the bladder and liver. nih.gov These findings suggest that metabolic activation to electrophilic intermediates that can covalently bind to DNA is a plausible pathway for this class of compounds.

It has been noted that this compound has the potential to inhibit the growth of certain bacteria by interacting with enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase IV. biosynth.com This interaction implies a direct or indirect effect on DNA processes.

Table 1: Summary of DNA Interaction Studies on this compound and Related Compounds

CompoundType of InteractionKey Findings
This compoundEnzyme InhibitionInhibits bacterial DNA gyrase and topoisomerase IV. biosynth.com
2,6-DimethylanilineGenotoxicityMutagenicity likely mediated by reactive oxygen species rather than direct adduct formation.
Various AlkylanilinesDNA Adduct FormationMetabolically activated to electrophilic intermediates that form DNA adducts in vivo. nih.gov

Protein Binding and Enzyme Inhibition

This compound has been identified as a molecule with the capacity for protein binding and enzyme inhibition, which underlies some of its biological effects.

One of the key reported activities of this compound is its ability to act as an allosteric modulator. biosynth.com This means it can bind to a protein at a site other than the active site, inducing a conformational change that alters the protein's function. This mechanism is significant in various pharmacological and toxicological pathways.

A specific example of its enzyme inhibitory action is its effect on bacterial enzymes. Research has indicated that this compound can inhibit the population growth of some bacteria by binding to and inhibiting DNA gyrase and topoisomerase IV. biosynth.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This targeted enzyme inhibition is a mechanism exploited in the development of certain antimicrobial agents.

While the broader spectrum of its protein binding and enzyme inhibition targets in mammalian systems is not fully elucidated in the available research, its activity as an allosteric modulator suggests it could have a range of currently uncharacterized biological effects.

Table 2: Summary of Protein Binding and Enzyme Inhibition by this compound

Target/ActivityMechanism of ActionObserved Effect
Allosteric ModulatorBinds to allosteric sites on proteins, altering their function. biosynth.comModulation of protein activity.
DNA Gyrase (bacterial)InhibitionInhibition of bacterial growth. biosynth.com
Topoisomerase IV (bacterial)InhibitionInhibition of bacterial growth. biosynth.com

Vi. Environmental Fate, Ecotoxicology, and Remediation Research

Ecotoxicological Assessment in Aquatic and Terrestrial Systems

Ecotoxicological studies are crucial for understanding the potential harm of chemical substances to ecosystems. Based on hazard classifications, 2,6-dichloro-3-methylaniline is considered very toxic to aquatic life with long-lasting effects nih.gov.

The toxicity of a chemical to aquatic organisms is typically evaluated using standardized tests on species from different trophic levels: algae (producers), invertebrates such as Daphnia magna (primary consumers), and fish (secondary consumers). Acute toxicity is often reported as the concentration that is lethal to 50% of the test organisms (LC50) or causes an effect (e.g., immobilization) in 50% of the organisms (EC50) over a short period (e.g., 48 or 96 hours).

Test OrganismEndpointRelated CompoundToxicity Value (mg/L)Reference
Daphnia magna (Water flea)21-day EC50 (Reproduction)3,4-Dichloroaniline (B118046)0.038 nih.gov
Daphnia magna (Water flea)21-day NOEC (Reproduction)3,4-Dichloroaniline0.0032 nih.gov
Oryzias latipes (Japanese medaka)96-hour LC502,5-Dichloroaniline (B50420)3.8
Oryzias latipes (Japanese medaka)96-hour LC503,5-Dichloroaniline1.5
Pseudokirchneriella subcapitata (Green algae)72-hour EC50 (Growth)2,5-Dichloroaniline1.8
Pseudokirchneriella subcapitata (Green algae)72-hour EC50 (Growth)3,5-Dichloroaniline0.17

Data presented are for structurally related dichloroaniline isomers to infer the potential toxicity of this compound. NOEC = No Observed Effect Concentration.

The data for various dichloroaniline isomers consistently show high toxicity, particularly in chronic tests with Daphnia magna and to algae. The presence of two chlorine atoms and a methyl group on the aniline (B41778) ring of this compound suggests its ecotoxicity is likely to be in a similar range, warranting its classification as hazardous to aquatic environments.

Bioaccumulation and Biotransformation Potential

The potential for this compound to accumulate in living organisms and undergo transformation is a key aspect of its environmental risk profile. While direct studies on this compound are limited, research on structurally similar substituted anilines provides significant insights into its likely behavior.

Bioaccumulation: Chlorinated anilines are recognized as persistent in aquatic environments, which can lead to their bioaccumulation in organisms and subsequent transfer through the food web nih.gov. The bioconcentration factor (BCF), a key indicator of bioaccumulation potential, has been determined for several related aniline compounds in zebrafish (Brachydanio rerio). A clear correlation exists between the lipophilicity (log Pow) of these compounds and their BCF, suggesting that the internal dose is a primary determinant of toxicity nih.gov. For instance, the BCF for 2,4-dichloroaniline (B164938) and 3,4-dichloroaniline in zebrafish highlights the tendency of these chemicals to accumulate.

Biotransformation: The primary biotransformation pathway identified for many aniline derivatives in zebrafish is acetylation, resulting in the formation of the corresponding acetanilides nih.gov. However, the position of substituents on the aniline ring plays a crucial role. Substituents in the ortho position (adjacent to the amino group), such as the two chlorine atoms in this compound, are known to sterically hinder the acetylation process nih.gov. This suggests that the biotransformation of this compound may be slower compared to other isomers, potentially leading to greater persistence and toxicity.

Metabolism studies on the closely related compound 2,6-dichloro-4-nitroaniline (B1670479) in goats have also been conducted to understand its metabolic fate in mammals nih.gov. Research on another analogue, 2,6-diethylaniline, in soil has identified metabolites such as 2,6-diethylacetanilide and 2,6-diethyl-p-benzoquinoneimine, indicating that p-hydroxylation and subsequent quinoneimine formation are possible transformation routes .

Table 1: Bioconcentration Factors (BCF) of Related Dichloroanilines in Zebrafish

CompoundBCF ValueReference
2,4-DichloroanilineData not specified in abstract, but studied nih.gov
3,4-DichloroanilineData not specified in abstract, but studied nih.gov

**6.3. Remediation Strategies for Contaminated Environments

Given the persistence and potential toxicity of chlorinated anilines, effective remediation strategies for contaminated soil and water are essential. Research has focused on physical, biological, and chemical methods to remove or degrade these compounds.

Adsorption using materials with high surface area is a widely used technology for removing organic pollutants from water. Activated carbon is a particularly effective adsorbent for chloroanilines.

Studies on 3,4-dichloroaniline have demonstrated the high sorption capacity of various types of activated carbon researchgate.net. The majority of the adsorbed compound was found to be reversibly sorbed and available for subsequent microbial degradation. This indicates that a combined approach of adsorption followed by bioremediation could be a highly effective treatment strategy. The efficiency of adsorption is linked to the specific surface area and micropore volume of the carbon material researchgate.net. While specific isotherm data for this compound is not available, its structural similarity to other dichloroanilines suggests that activated carbon filtration would be a viable remediation technique.

Table 2: Adsorption Capacity of Activated Carbon for 3,4-Dichloroaniline

Activated Carbon TypeSorption Capacity (mg/g)Reference
Powdered RS350 - 360 researchgate.net
Powdered SKT-6A480 - 520 researchgate.net
Granular AG-3540 - 580 researchgate.net

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. Numerous bacterial strains have been isolated that can degrade various chloroanilines, typically using them as a source of carbon and nitrogen.

Bacterial strains from genera such as Pseudomonas, Acinetobacter, Cellulomonas, and Delftia have shown the ability to degrade mono- and dichloroanilines nih.govresearchgate.netresearchgate.netsciepub.com. The degradation pathway often involves an initial dioxygenation step to form a chlorocatechol, which is then subject to ring cleavage nih.govfrontiersin.org. For example, Pseudomonas acidovorans has been shown to degrade 2-chloroaniline, and Acinetobacter baylyi can completely biodegrade 4-chloroaniline (B138754) and 3,4-dichloroaniline researchgate.net.

A key finding relevant to this compound is the degradation of 3-chloro-2-methylaniline (B42847) by a strain known as CTM, which proceeds via the intermediate 4-chloro-3-methylcatechol frontiersin.org. This suggests a likely metabolic pathway for the target compound. Co-metabolism, where the degradation of a recalcitrant compound is facilitated by the presence of a more easily degradable growth substrate like aniline, has been shown to enhance the biodegradation efficiency of chloroanilines nih.gov.

Table 3: Bacterial Strains Capable of Degrading Chloroanilines

Bacterial Genus/SpeciesDegraded Compound(s)Key Pathway/EnzymeReference
Acinetobacter baumannii4-ChloroanilineChlorocatechol 1,2-dioxygenase nih.gov
Pseudomonas putida4-ChloroanilineModified ortho-cleavage pathway nih.gov
Cellulomonas sp.p-ChloroanilineUtilized as sole carbon source researchgate.net
Acinetobacter baylyi4-Chloroaniline, 3,4-DichloroanilineComplete biodegradation researchgate.net
Pseudomonas sp.p-Chloroaniline (enhanced with aniline)Catechol 2,3-dioxygenase nih.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants via oxidation through reactions with highly reactive hydroxyl radicals (•OH). Photocatalysis, a type of AOP, has shown significant promise for the complete mineralization of chlorinated aromatic compounds.

The photocatalytic degradation of the related compound 2,6-dichloroaniline (B118687) has been successfully demonstrated using halloysite-TiO₂ nanocomposites, leading to its complete breakdown mdpi.com. The process involves the generation of hydroxyl radicals that attack the aromatic ring, leading to a series of intermediate products and eventual mineralization to CO₂, water, and inorganic ions like Cl⁻ and NH₄⁺ mdpi.com. Similarly, the degradation of 4-chloroaniline has been achieved using a UV/TiO₂/H₂O₂ system, with identified intermediates including 4-chlorophenol (B41353) and 4-chloronitrobenzene researchgate.net. The detection of 2,6-dichloroaniline as a fragmentation product during the photocatalytic degradation of the pharmaceutical diclofenac (B195802) further confirms the susceptibility of this structure to AOPs researchgate.net. These findings strongly support the potential of AOPs for the effective remediation of water contaminated with this compound.

Vii. Computational and Theoretical Studies

Quantum Chemical Calculations

The electronic properties of an aromatic amine are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. For chlorinated anilines, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing chloro groups (-Cl) dictates the distribution of electron density and the energies of the frontier molecular orbitals.

A theoretical study on 2,5-dichloroaniline (B50420), performed using the B3LYP functional and a 6-31G* basis set, provides insight into these properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability. rasayanjournal.co.in

For 2,5-dichloroaniline, the calculated quantum chemical parameters reveal the influence of the chloro and amino substituents on the electronic structure rasayanjournal.co.in. It is reasonable to infer that 2,6-Dichloro-3-methylaniline would exhibit a similar electronic profile, with the HOMO likely localized on the aniline (B41778) ring with significant contribution from the nitrogen atom, and the LUMO distributed across the aromatic system. The presence of two chlorine atoms in ortho positions to the amino group, along with the methyl group, would further modulate these energy levels through inductive and steric effects.

Table 1: Calculated Molecular Properties of an Analogous Dichloroaniline (Data based on a theoretical study of 2,5-dichloroaniline) rasayanjournal.co.in

ParameterCalculated Value
Total Energy-1111.3 au
HOMO Energy-6.21 eV
LUMO Energy-0.98 eV
Energy Gap (ΔE)5.23 eV
Dipole Moment (µ)2.89 Debye
Chemical Hardness (η)2.615

This interactive table is based on data for 2,5-dichloroaniline and serves as an illustrative example for the properties of a dichlorinated aniline.

Theoretical calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which arise from the different vibrational modes of a molecule. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of compounds.

For substituted anilines, DFT calculations can accurately predict the frequencies of characteristic vibrational modes, such as the N-H stretching of the amino group, C-N stretching, and the various stretching and bending modes of the aromatic ring and its substituents (C-Cl and C-CH₃).

A study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) using DFT (B3LYP/6-31+G(d,p)) demonstrated excellent agreement between calculated and experimental vibrational frequencies researchgate.net. This suggests that a similar level of accuracy could be achieved for this compound. The predicted spectrum would show characteristic bands for the N-H stretching vibrations, typically in the range of 3400-3500 cm⁻¹, and strong absorptions corresponding to the C-Cl stretching modes at lower frequencies. The methyl group would introduce its own characteristic C-H stretching and bending vibrations. Machine learning techniques are also emerging as a powerful tool for the prediction of vibrational spectra, potentially accelerating the process for a vast number of chemical compounds uzh.ch.

Molecular Modeling and Dynamics

Molecular modeling techniques are essential for studying how a small molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. These methods can predict the preferred binding orientation and affinity of a ligand to a receptor.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

While specific docking studies involving this compound as a ligand are not documented, research on other substituted anilines demonstrates the utility of this approach. For instance, docking studies on novel heterocyclic substituted 9-anilinoacridines have been used to predict their binding affinity to Topoisomerase II, a key enzyme in DNA replication jscimedcentral.com. Similarly, docking has been employed to investigate the interaction of 4-anilinoquinazoline (B1210976) derivatives with the DNA-gyrase enzyme nih.gov.

In a hypothetical docking study of this compound, the molecule would be placed in the binding site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The aniline moiety could act as a hydrogen bond donor, while the chlorinated aromatic ring could participate in hydrophobic and van der Waals interactions within the receptor's binding pocket.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a substituted aniline, the orientation of the amino group and any other flexible side chains relative to the aromatic ring is of key interest.

The conformation of this compound would be influenced by the steric hindrance imposed by the two chlorine atoms positioned ortho to the amino group. These bulky substituents would likely restrict the rotation of the C-N bond, influencing the planarity of the amino group with respect to the benzene ring. Theoretical calculations would be able to determine the most stable conformation by calculating the potential energy surface as a function of the key dihedral angles.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

While no specific QSAR or QSPR studies have been published for this compound, the methodologies have been applied to broader classes of aniline derivatives. For example, QSAR models have been developed to predict the aquatic toxicity of chlorinated anilines. These models often use descriptors such as the octanol-water partition coefficient (log Kₒw) to correlate with toxicity nih.gov.

In the context of herbicidal activity, a common application for aniline derivatives, QSAR studies are frequently employed. For instance, 3D-QSAR studies on 4-methyl-1,2,4-triazole-thioether compounds containing substituted aromatic rings have been used to build models that relate steric and electrostatic fields to their herbicidal effects researchgate.net. Such models can guide the design of new, more potent herbicides. A QSAR study on this compound or its derivatives would involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then using statistical methods to correlate these descriptors with a measured biological activity.

Prediction of Biological Activity from Molecular Descriptors

The prediction of biological activity for a compound like this compound through computational models relies on the principle that the molecular structure inherently contains the information that dictates its interaction with biological systems. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.

Dataset Compilation: A set of aniline derivatives with experimentally determined biological activities (e.g., toxicity, enzyme inhibition) is collected.

Molecular Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These can include:

Topological descriptors: Which describe the connectivity of atoms.

Geometrical descriptors: Which relate to the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO/LUMO energies and dipole moments, which describe the electronic properties.

Physicochemical descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which indicates hydrophobicity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are employed to build a mathematical model that correlates a selection of the most relevant descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For a compound like this compound, a validated QSAR model for chloroanilines could theoretically be used to predict its biological activity based on its calculated molecular descriptors. However, without a specific, published study, no definitive predictive data can be presented.

Prediction of Environmental Parameters

Predicting the environmental fate of this compound is crucial for assessing its potential impact on ecosystems. Computational models, particularly QSPR, are used to estimate key environmental parameters that govern a chemical's distribution, persistence, and bioaccumulation.

Key environmental parameters that can be predicted using molecular descriptors include:

Soil Sorption Coefficient (Koc): This parameter indicates the tendency of a chemical to bind to soil organic matter. A high Koc value suggests the compound will be less mobile in the environment. QSPR models for predicting Koc often use descriptors related to molecular size, shape, and hydrophobicity. For instance, a general model might take the form:

log(Koc) = a * (Descriptor 1) + b * (Descriptor 2) + ... + c

Where 'a', 'b', and 'c' are coefficients derived from the regression analysis.

Bioconcentration Factor (BCF): This measures the extent to which a chemical accumulates in an organism from the surrounding water. LogP is a commonly used descriptor for predicting BCF, as bioaccumulation is often driven by a compound's hydrophobicity.

Henry's Law Constant (HLC): This value describes the partitioning of a compound between air and water and is important for predicting its atmospheric fate.

Rate of Biodegradation: Computational models can predict the likelihood of a compound being broken down by microorganisms in the environment.

While specific predictive data for this compound is not available, the table below illustrates the types of molecular descriptors that would be used in such predictive models and the environmental parameters they influence.

Molecular Descriptor CategoryExample DescriptorsPredicted Environmental Parameter(s)
Constitutional Molecular Weight, Atom CountsGeneral physical properties
Topological Connectivity Indices (e.g., Randić index)Soil Sorption, Bioaccumulation
Geometric Molecular Surface Area, Molecular VolumeAdsorption, Transport
Physicochemical LogP (Octanol-Water Partition Coefficient)Bioaccumulation, Soil Sorption
Quantum-Chemical HOMO/LUMO Energies, Dipole MomentReactivity, Biodegradation

The development of accurate predictive models for environmental parameters is an ongoing area of research. These models are valuable tools for regulatory agencies and chemical manufacturers to screen new and existing chemicals for their potential environmental risks. However, it is important to note that the predictions from these models should ideally be confirmed with experimental data whenever possible.

Viii. Applications and Industrial Relevance in Research Contexts

Use as a Building Block in Complex Organic Synthesis

2,6-Dichloro-3-methylaniline serves as a pivotal precursor in numerous organic synthesis endeavors due to the reactivity of its amino group and the influence of the chloro and methyl substituents on the aromatic ring. These features allow for its incorporation into larger, more complex molecular architectures, making it an invaluable intermediate in several key industrial sectors. academax.com

In the pharmaceutical industry, this compound is a key starting material for the synthesis of certain active pharmaceutical ingredients (APIs). One of the most notable applications is in the production of Meclofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID). biosynth.com The synthesis involves the reaction of this compound with a suitable benzoic acid derivative. The structural integrity of the 2,6-dichloro-3-methylphenyl moiety is crucial for the therapeutic activity of the final drug molecule. Research in this area focuses on optimizing reaction conditions to improve yield and purity, which are critical factors in pharmaceutical manufacturing. google.com

Table 1: Pharmaceutical Application of this compound

Pharmaceutical Therapeutic Class Role of this compound

The agrochemical sector utilizes this compound as an intermediate in the synthesis of a variety of pesticides, including herbicides and fungicides. ottokemi.com Its structure can be modified through various chemical reactions to produce active ingredients that exhibit specific biocidal activities. For instance, it is a known precursor in the synthesis of certain aniline-derivative herbicides. The presence of the chlorine atoms on the benzene (B151609) ring often enhances the efficacy and stability of the resulting pesticide. Research in this field is geared towards the development of new and more effective crop protection agents, with a focus on target specificity and environmental safety. googleapis.com

Table 2: Agrochemical Applications of this compound

Pesticide Type General Role
Herbicides Intermediate in synthesis

The vibrant world of synthetic dyes also benefits from the chemical properties of this compound. It serves as a crucial intermediate in the production of certain disperse dyes, which are used for coloring synthetic fibers such as polyester. scialert.net The synthesis of these dyes typically involves diazotization of the this compound followed by coupling with a suitable aromatic compound. The specific substituents on the aniline (B41778) ring influence the final color and fastness properties of the dye. Ongoing research in dye chemistry explores the synthesis of novel colorants with enhanced properties, such as improved lightfastness and washfastness, by utilizing versatile intermediates like this compound. orientjchem.orgijrpr.com

Table 3: Application in Dye Synthesis

Dye Class Application Role of this compound

Emerging Applications in Materials Science

While the traditional applications of this compound are well-established, its potential in the realm of materials science is an area of growing interest. The inherent properties of this molecule, including its aromatic nature and the presence of reactive sites, suggest its suitability for incorporation into novel materials.

In the field of polymer chemistry, substituted anilines are precursors to polyanilines, a class of conductive polymers. While direct research on the polymerization of this compound is not extensively documented in readily available literature, the structural similarity to other aniline monomers used in the synthesis of conductive polymers suggests a potential area for future investigation. The chlorine and methyl groups could be used to tune the electronic and physical properties of the resulting polymers, potentially leading to materials with tailored conductivity, solubility, and processability. Further research is required to explore the polymerization of this compound and characterize the properties of the resulting polymeric materials.

The development of advanced functional materials often relies on the design and synthesis of novel organic molecules with specific properties. The unique electronic and structural characteristics of this compound make it a candidate for integration into such materials. For example, its derivatives could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored molecular structures are essential for device performance. However, specific examples and detailed research findings on the integration of this compound into advanced functional materials are not yet widely reported, indicating that this is a nascent area of research with opportunities for new discoveries.

Wastewater Treatment Research

While one source has proposed this compound as a chemical for wastewater treatment, this assertion is not supported by available scientific studies. biosynth.com The prevailing research focuses on the environmental impact and removal of chlorinated anilines from wastewater, treating them as pollutants. These compounds can enter wastewater streams as byproducts of industrial processes, including the manufacturing of dyes, pesticides, and pharmaceuticals.

The primary concern in wastewater treatment regarding chlorinated anilines is their potential toxicity to the microbial ecosystems that are fundamental to biological nutrient removal.

Removal of Ammonia (B1221849) from Wastewater

The biological removal of ammonia in wastewater treatment is predominantly carried out through a process called nitrification. This process is facilitated by specific groups of bacteria, primarily ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB). Scientific investigations into the effects of chlorinated anilines on these microorganisms have shown inhibitory effects.

Studies on compounds structurally similar to this compound have demonstrated that chlorinated anilines can be toxic to nitrifying bacteria, thereby hindering the conversion of ammonia to nitrate. This directly contradicts the notion that this compound would be added to wastewater to enhance ammonia removal. The presence of such compounds is more likely to be a challenge for treatment plant operators, potentially leading to decreased efficiency in ammonia removal.

The table below summarizes the typical effects of nitrification inhibitors, a class to which chlorinated anilines may belong based on their observed impact.

Nitrification Inhibitor TypeGeneral Effect on Ammonia-Oxidizing Bacteria (AOB)Consequence for Ammonia Removal
Various Chemical CompoundsInhibition of enzymatic activity or growthReduced rate or cessation of ammonia oxidation

This table represents generalized findings on nitrification inhibitors and is not based on specific data for this compound due to a lack of available research.

Allosteric Modulator in Wastewater Treatment Processes

The concept of an allosteric modulator involves a substance binding to a site on an enzyme other than the active site, causing a conformational change that alters the enzyme's activity. While this is a known mechanism in biochemistry and pharmacology, there is no scientific evidence in the available research to support the claim that this compound functions as an allosteric modulator in the context of wastewater treatment processes for ammonia removal.

The enzymes within ammonia-oxidizing bacteria are complex and could theoretically be subject to allosteric modulation. However, the existing research on the interaction between chlorinated anilines and these bacteria points towards a toxic or inhibitory relationship rather than a beneficial modulatory one. If this compound does interact with key enzymes in nitrifying bacteria, the current understanding suggests it is more likely to be as an inhibitor, disrupting the ammonia removal process.

Ix. Toxicology and Safety in Research Handling

Hazard Identification and Classification

2,6-Dichloro-3-methylaniline is classified as a hazardous substance with the potential to cause significant adverse health effects. Regulatory information and safety data sheets categorize this compound based on its acute toxicity, as well as its potential for irritation.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic. It is considered harmful if swallowed, in contact with skin, or if inhaled sdsmanager.comcdhfinechemical.com. Some classifications also indicate that it is toxic if swallowed, in contact with skin, or if inhaled sdsmanager.comcdhfinechemical.comnih.gov. Furthermore, it may cause damage to organs through prolonged or repeated exposure sdsmanager.comcdhfinechemical.com.

The compound is also identified as an irritant. It is classified as causing skin irritation and serious eye irritation nih.govguidechem.com. Additionally, it may cause respiratory irritation nih.govguidechem.com.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic/Harmful if swallowed
Acute Toxicity, DermalCategory 3/4Toxic/Harmful in contact with skin
Acute Toxicity, InhalationCategory 3/4Toxic/Harmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation
Specific target organ toxicity — Repeated exposureCategory 2May cause damage to organs

Exposure to this compound can lead to immediate health concerns. The compound is considered moderately toxic through ingestion, inhalation, or skin contact guidechem.com. Symptoms of acute exposure can include headache, dizziness, and nausea guidechem.com.

Direct contact with this compound can cause irritation to the skin and eyes guidechem.com. The compound is formally classified as a skin irritant (Category 2) and an eye irritant (Category 2) guidechem.com. Inhalation of dust or vapors may lead to irritation of the respiratory tract guidechem.com.

Mechanisms of Toxicity

The toxic effects of this compound are attributed to several underlying mechanisms at the cellular and molecular level. These include its ability to induce methemoglobinemia, cause genetic damage, and promote oxidative stress.

A significant toxicological concern associated with this compound and other aniline (B41778) derivatives is the induction of methemoglobinemia guidechem.com. This is a condition where the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen effectively longdom.org. This leads to a functional anemia and can cause symptoms such as cyanosis, dizziness, and in severe cases, can be life-threatening mhmedical.com. The substance and its metabolites can bind to hemoglobin, inhibiting the normal uptake of oxygen scbt.com. While the direct mechanism for this compound is not extensively detailed in the provided search results, aniline compounds, in general, are known to be metabolized to compounds that can induce this condition longdom.orglongdom.org.

Research into the genotoxicity of aniline derivatives suggests that they can cause damage to genetic material. Some aniline derivatives have been shown to elicit positive responses in DNA repair tests, indicating their potential to cause DNA damage nih.gov. Studies on similar compounds, such as 2,6-dimethylaniline (B139824), have shown that their metabolites can induce DNA strand breaks nih.gov. The mechanism is thought to involve the metabolic activation of the aniline derivative to reactive intermediates that can interact with DNA researchgate.net. While specific studies on the genotoxicity of this compound were not found in the provided search results, the potential for such effects should be considered based on the broader class of compounds.

Risk Assessment and Management in Laboratory Settings

Effective risk assessment and management are paramount when handling this compound in a laboratory to ensure the safety of personnel and the environment. A thorough risk assessment involves identifying the intrinsic hazards of the compound, evaluating the potential for exposure during specific procedures, and implementing appropriate control measures. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. sdsmanager.comfishersci.com It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects. sdsmanager.comfishersci.com

This compound is recognized by several regulatory and scientific bodies. It is listed in the European Chemicals Agency (ECHA) inventory with EC Number 264-649-3. chemicalbook.comnih.gov In the United States, it is listed on the Toxic Substances Control Act (TSCA) inventory, and its details are available on the Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard under the identifier DTXSID7044710. nih.govepa.gov

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the compound's hazards. The signal word for this compound is "Danger". sdsmanager.comnih.gov

Table 1: GHS Hazard Classifications and Statements

Hazard Code Hazard Statement Classification Source(s)
H301 Toxic if swallowed. sdsmanager.com
H311 Toxic in contact with skin. sdsmanager.com
H315 Causes skin irritation. chemicalbook.comnih.gov
H319 Causes serious eye irritation. chemicalbook.com
H331 Toxic if inhaled. sdsmanager.com
H335 May cause respiratory irritation. chemicalbook.com
H373 May cause damage to organs through prolonged or repeated exposure. sdsmanager.comfishersci.com

This data is aggregated from multiple sources and notifications to the ECHA C&L Inventory. nih.gov

A comprehensive safety protocol based on a thorough risk assessment is essential for the handling of this compound in a research setting. This includes a combination of engineering controls, personal protective equipment (PPE), and strict handling procedures.

Engineering Controls:

Work should be conducted in a well-ventilated area. fishersci.comchemicalbook.com

Use of a chemical fume hood or appropriate exhaust ventilation is required to minimize inhalation exposure. fishersci.comcdhfinechemical.com

An eyewash station and safety shower should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent skin, eye, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Source(s)
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.com
Skin Protection Wear appropriate protective gloves (chemical impermeable) and clothing to prevent skin exposure. Take off contaminated clothing immediately and wash it before reuse. fishersci.comchemicalbook.com

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | fishersci.com |

Safe Handling and Storage:

Avoid contact with skin, eyes, and clothing. cdhfinechemical.com

Do not breathe dust, fume, gas, mist, vapors, or spray. fishersci.com

Wash hands and any exposed skin thoroughly after handling. fishersci.com

Do not eat, drink, or smoke when using this product. fishersci.com

Keep the container tightly closed and store it in a dry, cool, and well-ventilated place. fishersci.com

Store locked up. fishersci.comchemicalbook.com

Avoid release to the environment. sdsmanager.com

Emergency and First-Aid Procedures: Immediate and appropriate action is critical in the event of exposure or accidental release.

Table 3: Emergency First-Aid Measures

Exposure Route First-Aid Protocol Source(s)
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately. sdsmanager.comfishersci.comchemicalbook.com
Skin Contact Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. sdsmanager.comfishersci.comchemicalbook.com
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. fishersci.comchemicalbook.com

| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting. | sdsmanager.comfishersci.comchemicalbook.com |

Accidental Release Measures:

Evacuate nonessential personnel from the spill area. chemicalbook.comcapotchem.cn

Ensure adequate ventilation and wear appropriate PPE during cleanup. chemicalbook.comcdhfinechemical.com

Avoid dust formation. chemicalbook.comcdhfinechemical.com

Prevent the substance from entering drains, as it is very toxic to aquatic life. cdhfinechemical.com

Sweep up the spilled solid material and shovel it into suitable, closed containers for disposal. fishersci.comcdhfinechemical.com

Dispose of the contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. fishersci.com

Q & A

Basic Research Questions

Q. What optimized synthetic methods exist for 2,6-dichloro-3-methylaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A two-step synthesis via n-acetylation of 3-methylaniline followed by chlorination (using Cl2 or SO2Cl2) is commonly employed. Key parameters include:

  • Temperature : Maintaining 0–5°C during chlorination minimizes side reactions like over-chlorination .

  • Catalyst : FeCl3 or AlCl3 enhances regioselectivity for dichlorination at the 2,6-positions .

  • Workup : Alkaline hydrolysis (NaOH/EtOH) recovers the amine with >90% purity. Yield improvements (from 75% to 88%) are achieved by optimizing stoichiometry and reaction time .

    Synthesis Optimization Parameters Optimal RangeImpact on Yield/Purity
    Chlorination Temperature0–5°CReduces byproducts
    Catalyst Loading (FeCl3)5 mol%Enhances selectivity
    Hydrolysis pH10–12Prevents decomposition

Q. Which analytical techniques are validated for quantifying this compound in complex matrices?

  • Methodological Answer :

  • GC-MS : Use a polar column (e.g., DB-5MS) with electron ionization (EI) at 70 eV. Retention time: ~12.3 min. Limit of detection (LOD): 0.1 ppm .
  • HPLC-UV : C18 column with acetonitrile/water (70:30) mobile phase. UV detection at 254 nm; LOD: 0.05 ppm .
  • Electrochemical Sensors : Carbon-paste electrodes modified with molecularly imprinted polymers (MIPs) show selectivity for trace analysis in biological samples .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Answer :

  • Molecular Weight : 176.04 g/mol .
  • Melting Point : 48–50°C .
  • Solubility : Sparingly soluble in water (0.2 g/L at 20°C); highly soluble in ethanol and DCM .
  • Stability : Degrades under UV light; store in amber vials at 2–8°C .
  • Hazards : Acute toxicity (Oral LD50: 320 mg/kg in rats); wear PPE during handling .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement against high-resolution X-ray data. Key steps:

  • Twinned Data : Apply the TWIN/BASF commands to model pseudo-merohedral twinning .
  • Disorder Modeling : Split occupancy for disordered Cl atoms using PART/SUMP constraints .
  • Validation : Check Rint (<5%) and GooF (0.9–1.1) to ensure model reliability .

Q. What mechanistic insights explain regioselectivity in the electrophilic chlorination of 3-methylaniline?

  • Answer :

  • Electronic Effects : The methyl group at position 3 is electron-donating, activating the ortho/para positions. However, steric hindrance from the bulky NH2 group directs Cl2 to the less hindered 2,6-positions .
  • Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (mono-chlorinated intermediates), while prolonged reaction times drive thermodynamic stabilization of 2,6-dichloro derivatives .

Q. How does this compound serve as a precursor in pharmaceutical synthesis?

  • Answer : It is a key intermediate for:

  • Meclofenamic Acid : A non-steroidal anti-inflammatory drug (NSAID). The amine undergoes Ullmann coupling with 2,6-dichlorobenzoic acid .

  • Antimicrobial Agents : Diazotization followed by coupling with β-naphthol yields azo dyes with reported antibacterial activity .

    Derivative Synthetic RouteApplication
    Meclofenamic AcidUllmann coupling, hydrolysisNSAID (COX-2 inhibitor)
    Azo Dye ComplexesDiazotization + coupling reactionAntimicrobial coatings

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use in-situ FTIR to monitor chlorination progress and terminate reactions at >95% conversion .
  • Quality Control : Implement orthogonal methods (e.g., GC-MS + NMR) to detect impurities like 2,4-dichloro isomers (<0.5% threshold) .
  • DoE Optimization : Apply factorial design to identify critical parameters (e.g., Cl2 flow rate, stirring efficiency) affecting reproducibility .

Data Contradictions and Resolution

  • Evidence Conflict : Synthesis yields in (88%) vs. commercial batches (75–80% in ).
    • Resolution : Pilot-scale processes may suffer from inefficient heat/mass transfer. Microreactor systems improve mixing and yield .
  • Analytical Discrepancies : HPLC retention times vary between (254 nm) and GC-MS in .
    • Resolution : Confirm identity via spiking with authentic standards and cross-validate with high-resolution MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.